molecular formula C21H48NO4P B3183330 Tributylmethylammonium dibutyl phosphate CAS No. 922724-14-9

Tributylmethylammonium dibutyl phosphate

Cat. No. B3183330
CAS RN: 922724-14-9
M. Wt: 409.6 g/mol
InChI Key: JDRIIKLOBAZQQE-UHFFFAOYSA-M
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Description

Tributylmethylammonium dibutyl phosphate is a chemical compound with the empirical formula C21H48NO4P . It has a molecular weight of 409.58 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C21H48NO4P . The InChI key for this compound is JDRIIKLOBAZQQE-UHFFFAOYSA-M .


Chemical Reactions Analysis

Tributyl phosphate (TBP) can degrade to dibutyl phosphate (DBP), monobutyl phosphate (MBP), phosphate, and/or butanol after repeated use in the plutonium and uranium reduction Extraction (PUREX) Process .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 409.58 . The compound has a low melting point of 37°C .

Scientific Research Applications

Metabonomic Investigation in Rats

Tributyl phosphate (TBP) has been studied for its metabolic effects using a 1H NMR-based metabonomic approach in rats. This study highlighted TBP's impact on the Krebs cycle and energy metabolism, and identified biomarkers of TBP exposure, including its metabolites dibutyl phosphate (DBP), N-acetyl-(S-3-hydroxybutyl)-L-cysteine, and N-acetyl-(S-3-oxobutyl)-L-cysteine (Neerathilingam et al., 2010).

Biodegradation in Aerobic Granular Biofilms

Research on TBP's biodegradation via aerobic granular biofilms in a sequencing batch reactor revealed that these biofilms can efficiently degrade TBP, resulting in complete biodegradation within 5 hours. This study provides insight into the treatment of TBP-contaminated sites (Nancharaiah et al., 2015).

Synthesis of Glycosyl Phosphates

TBP has been used in the synthesis of glycosyl phosphates from 1,2-orthoesters. This methodology has shown significant utility in organic synthesis, exemplified by the preparation of the immunodominant epitope trirhamnoside of group B Streptococcus (Ravidá et al., 2006).

Environmental and Health Impact Studies

Studies on the environmental and health impacts of TBP have been conducted. For instance, research on indoor dust revealed correlations between PFRs (including TBP) and asthma and allergies in inhabitants (Araki et al., 2014). Additionally, the inhibitory effects of TBP on algal growth and photosynthesis have been investigated, highlighting its potential environmental toxicity (Song et al., 2016).

Mechanism of Action

Mode of Action

It’s hypothesized that it may interact with its targets through ionic interactions, given its structure as a quaternary ammonium salt . This is speculative and requires further investigation .

Biochemical Pathways

The biochemical pathways affected by Tributylmethylammonium dibutyl phosphate are currently unknown. Given the complexity of biochemical interactions, it’s likely that multiple pathways could be affected. More research is needed to elucidate these pathways .

Pharmacokinetics

Understanding these properties is crucial for assessing the compound’s bioavailability, efficacy, and safety profile .

Future Directions

Tributyl phosphate (TBP) is used in various applications from nuclear fuel reprocessing to being an antifoaming agent . As TBP causes environmental pollution, environmentally friendly degradation methods are required . A plasma-based advanced oxidation process (AOP) using a submerged multi-hole dielectric barrier discharge (DBD) has been proposed as an alternative technology for degrading organic pollutants such as TBP solutions .

properties

IUPAC Name

dibutyl phosphate;tributyl(methyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.C8H19O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-3-5-7-11-13(9,10)12-8-6-4-2/h5-13H2,1-4H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRIIKLOBAZQQE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.CCCCOP(=O)([O-])OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H48NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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